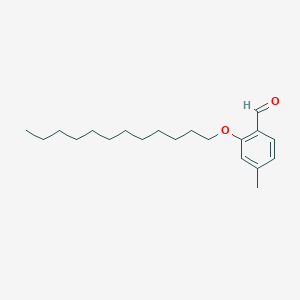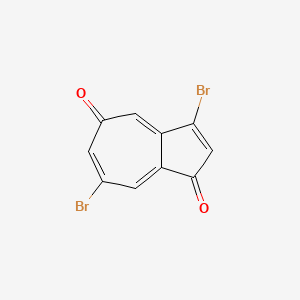
1,5-Azulenedione, 3,7-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Azulenedione, 3,7-dibromo- is a chemical compound with the molecular formula C10H4Br2O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color The compound is characterized by the presence of two bromine atoms at the 3 and 7 positions and two ketone groups at the 1 and 5 positions on the azulene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Azulenedione, 3,7-dibromo- typically involves the bromination of 1,5-azulenedione. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for 1,5-Azulenedione, 3,7-dibromo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Azulenedione, 3,7-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted azulenedione derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Azulenedione, 3,7-dibromo- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of dyes, pigments, and other materials due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1,5-Azulenedione, 3,7-dibromo- involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Azulenedione: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,7-Dibromoazulene: Lacks the ketone groups, affecting its oxidation and reduction behavior.
1,4-Naphthoquinone: A structurally related compound with different reactivity due to the naphthalene core.
Uniqueness
1,5-Azulenedione, 3,7-dibromo- is unique due to the combination of bromine and ketone functional groups on the azulene ring. This dual functionality allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
161126-14-3 |
|---|---|
Molekularformel |
C10H4Br2O2 |
Molekulargewicht |
315.94 g/mol |
IUPAC-Name |
3,7-dibromoazulene-1,5-dione |
InChI |
InChI=1S/C10H4Br2O2/c11-5-1-6(13)3-7-8(2-5)10(14)4-9(7)12/h1-4H |
InChI-Schlüssel |
UCMOTAVPWAJINM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=CC1=O)C(=CC2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


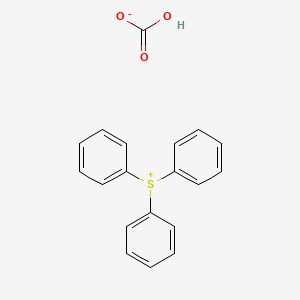
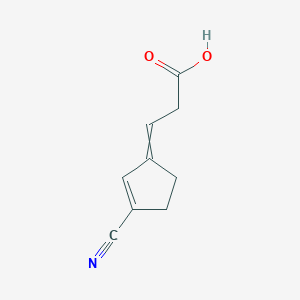

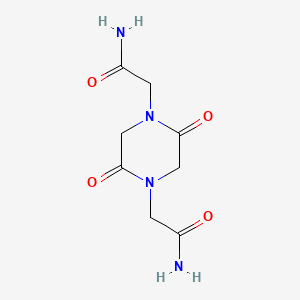

![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
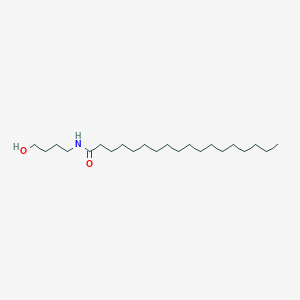
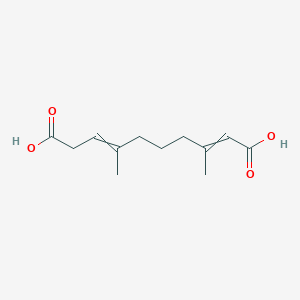

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)


